Spectroscopic and Synthetic Profile of N-(4-Nitrophenyl)pyridin-2-amine: A Technical Guide
Spectroscopic and Synthetic Profile of N-(4-Nitrophenyl)pyridin-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for N-(4-Nitrophenyl)pyridin-2-amine. The information is intended to support research and development activities where this molecule may be of interest. Due to the limited availability of direct experimental data in peer-reviewed literature, this guide combines established chemical principles with data from closely related compounds to present a reliable profile.
Chemical Structure and Properties
N-(4-Nitrophenyl)pyridin-2-amine is an aromatic amine derivative with the chemical formula C₁₁H₉N₃O₂ and a molecular weight of 215.21 g/mol . The structure consists of a pyridine ring linked via a secondary amine to a 4-nitrophenyl group. This combination of a π-deficient pyridine ring and an electron-withdrawing nitro group on the phenyl ring influences its chemical reactivity and spectroscopic properties.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for N-(4-Nitrophenyl)pyridin-2-amine based on the analysis of similar compounds and predictive models.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.20 | d | 2H | H-3', H-5' (aromatic, nitrophenyl) |
| ~7.90 | d | 2H | H-2', H-6' (aromatic, nitrophenyl) |
| ~8.10 | d | 1H | H-6 (aromatic, pyridine) |
| ~7.50 | t | 1H | H-4 (aromatic, pyridine) |
| ~6.80 | d | 1H | H-3 (aromatic, pyridine) |
| ~6.70 | t | 1H | H-5 (aromatic, pyridine) |
| ~9.50 | s | 1H | NH (amine) |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~157.0 | C-2 (pyridine) |
| ~148.0 | C-6 (pyridine) |
| ~145.0 | C-4' (nitrophenyl) |
| ~142.0 | C-1' (nitrophenyl) |
| ~138.0 | C-4 (pyridine) |
| ~125.0 | C-3', C-5' (nitrophenyl) |
| ~118.0 | C-2', C-6' (nitrophenyl) |
| ~115.0 | C-3 (pyridine) |
| ~108.0 | C-5 (pyridine) |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 - 3310 | Medium | N-H stretch |
| 3100 - 3000 | Medium-Weak | Aromatic C-H stretch |
| 1610 - 1590 | Strong | C=C aromatic stretch |
| 1580 - 1560 | Strong | N-H bend |
| 1520 - 1480 | Strong | Asymmetric NO₂ stretch |
| 1350 - 1320 | Strong | Symmetric NO₂ stretch |
| 1335 - 1250 | Strong | Aromatic C-N stretch |
Mass Spectrometry
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 215 | 100 | [M]⁺ (Molecular Ion) |
| 169 | ~40 | [M - NO₂]⁺ |
| 141 | ~30 | [M - NO₂ - CO]⁺ |
| 93 | ~60 | [C₆H₅N]⁺ (Aminopyridine fragment) |
| 78 | ~50 | [C₅H₄N]⁺ (Pyridine fragment) |
Experimental Protocols
Synthesis of N-(4-Nitrophenyl)pyridin-2-amine
A plausible and efficient method for the synthesis of N-(4-Nitrophenyl)pyridin-2-amine is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is widely used for the formation of carbon-nitrogen bonds.
Reaction Scheme:
2-Aminopyridine + 1-Bromo-4-nitrobenzene → N-(4-Nitrophenyl)pyridin-2-amine
Materials:
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2-Aminopyridine
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1-Bromo-4-nitrobenzene
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Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
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Xantphos
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Cesium Carbonate (Cs₂CO₃)
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Toluene (anhydrous)
Procedure:
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To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-aminopyridine (1.0 mmol), 1-bromo-4-nitrobenzene (1.0 mmol), cesium carbonate (1.5 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).
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Add anhydrous toluene (5 mL) to the flask.
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The reaction mixture is heated to 100-110 °C and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
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After completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.
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The mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure N-(4-Nitrophenyl)pyridin-2-amine.
Spectroscopic Analysis
NMR Spectroscopy:
¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer. The sample would be dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
IR Spectroscopy:
The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample could be prepared as a KBr pellet or analyzed as a thin film on a salt plate.
Mass Spectrometry:
Mass spectral data would be acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.
Logical Workflow and Relationships
The following diagrams illustrate the logical flow of the synthesis and characterization process.
Caption: Experimental workflow for the synthesis and spectroscopic characterization.
Caption: Logical relationships of the compound's core information.
